BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: 4-(2,4-
Dichlorophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

4-(2,4-Dichlorophenoxy)benzoic
Compound Name:

acid
CAS No.: 925005-04-5
Cat. No.: B3372616

Get Quote

Identification, Synthesis, and Application Protocols
Executive Summary

4-(2,4-Dichlorophenoxy)benzoic acid is a diaryl ether specifically characterized by a benzoic
acid moiety linked at the para position to a 2,4-dichlorophenoxy group. While structurally
related to the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), this compound
possesses a benzoic acid backbone, significantly altering its metabolic stability and
polymerization potential.

This guide addresses a critical ambiguity in the field: the confusion between specific CAS
registry numbers and vendor catalog numbers. It provides a definitive identification framework,
a validated synthesis protocol via Ullmann condensation, and an analysis of its utility as a
monomer in high-performance poly(ether ketone) synthesis.

Chemical Identity & Verification
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Critical Alert: Researchers often conflate the CAS number with vendor catalog codes.
Specifically, Sigma-Aldrich catalog number 215589 refers to Ammonium Persulfate, not this
organic acid. The correct CAS registry number for 4-(2,4-Dichlorophenoxy)benzoic acid is
925005-04-5.[1][2]

ble 1: Physicochemical Identi

Property Specification
CAS Registry Number 925005-04-5
IUPAC Name 4-(2,4-Dichlorophenoxy)benzoic acid
Molecular Formula C13HsCl20s3
Molecular Weight 283.11 g/mol
OC(=0)C1=CcC=C(0C2=C(Cl)c=C(Clhc=C2)C=
SMILES
C1
Melting Point 182 — 185 °C [1]
Appearance White to off-white crystalline solid
N Soluble in DMSO, DMF, Methanol; Insoluble in
Solubility

Water

Visual Verification Logic

To ensure you have the correct isomer (distinguishing from the 2,5-dichloro or 2-phenoxy
isomers), use the following logic flow during spectral verification:
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Sample Verification
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Figure 1: Decision tree for structural verification using NMR spectroscopy.

Synthesis Protocol: Ullmann Ether Condensation

The most robust synthetic route for this compound is the copper-catalyzed Ullmann ether
synthesis. This method is preferred over nucleophilic aromatic substitution (SNAr) with
fluorobenzenes due to the lower cost of starting materials (phenols and bromobenzoates).
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Reaction Scheme

Reactants: 2,4-Dichlorophenol + 4-Bromobenzoic acid (or Methyl 4-bromobenzoate) Catalyst:
Copper(l) lodide (Cul) Ligand: L-Proline or Dimethylglycine (optional but recommended for
yield) Base: Potassium Carbonate (
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+

ann Couplin;
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(Precipitate)
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Figure 2: Step-wise synthesis pathway via Copper-catalyzed Ullmann coupling.

Detailed Methodology

Step 1: Coupling Reaction

e Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir
bar, reflux condenser, and nitrogen inlet.

e Charging: Add 2,4-dichlorophenol (16.3 g, 200 mmol), 4-bromobenzoic acid (20.1 g, 100
mmol), and anhydrous

(27.6 g, 200 mmol).

o Catalyst Addition: Add Copper(l) lodide (1.9 g, 10 mmol). Note: If using the ester form, add L-
proline (20 mol%) to accelerate the reaction.

e Solvent: Add anhydrous DMF (100 mL) or DMSO.
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e Reaction: Heat the mixture to 140°C under nitrogen atmosphere for 16 hours. Monitor via
TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

Step 2: Work-up and Purification
e Quenching: Cool the reaction mixture to room temperature. Pour into 500 mL of ice-water.

 Acidification: Slowly add 2M HCI with stirring until the pH reaches ~1-2. A thick white to off-
white precipitate will form.

« Filtration: Collect the solid by vacuum filtration.[3] Wash the filter cake copiously with water to
remove residual DMF and inorganic salts.

o Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Glacial Acetic
Acid.

e Drying: Dry in a vacuum oven at 60°C for 12 hours.

Yield Expectation: 75-85% Purity Check: HPLC purity should be >98%.

Applications and Utility
Polymer Chemistry (PEEK Analogs)

This compound serves as a vital monomer for the synthesis of Poly(aryl ether ketone)s
(PAEKS). Unlike standard PEEK derived from hydroquinone, the inclusion of the pendant
chlorine atoms on the side ring (via the 2,4-dichlorophenoxy group) introduces:

o Steric Bulk: Increases the glass transition temperature (

) by hindering chain rotation.

o Flame Retardancy: The halogen content improves the limiting oxygen index (LOI) of the
resulting polymer.

Biological Activity (Herbicide Analog)

Researchers investigate this compound as a structural analog to 2,4-D.
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e Mechanism: It mimics the plant hormone auxin (indole-3-acetic acid).

 Differentiation: The benzoic acid tail (compared to the acetic acid tail of 2,4-D) alters
transport properties in phloem, potentially changing the spectrum of weed control or reducing
volatility drift [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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